
5-(Methylsulfanyl)furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylsulfanyl)furan-3-carboxylic acid is a chemical compound . It is also known as 2-methyl-5-(methylsulfanyl)furan-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H6O3S/c1-10-5-2-4 (3-9-5)6 (7)8/h2-3H,1H3, (H,7,8) . This provides a standardized way to represent the molecule’s structure. Physical and Chemical Properties Analysis
The molecular weight of this compound is 158.18 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Biological Applications
Research into furan derivatives, including 5-(Methylsulfanyl)furan-3-carboxylic acid, spans various applications in synthetic chemistry and biological studies. While direct studies on this compound are scarce, insights can be drawn from related furan compounds and their reactions, illustrating potential applications and methodologies that could be adapted for this compound.
Cyclization and Alkylation Reactions
In synthetic chemistry, furan derivatives serve as key intermediates in cyclization and alkylation reactions. For instance, the intramolecular 6-endo-dig-cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate led to the formation of compounds with potential pharmacological activities, showcasing the versatility of furan derivatives in synthesizing complex molecules (Remizov, Pevzner, & Petrov, 2019).
Biocatalysis for Furan Derivatives
Biocatalysis presents a green alternative for the synthesis of furan carboxylic acids, promising for pharmaceutical and polymer industries. Dual-enzyme cascade systems have been utilized for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), demonstrating high yields and efficiency in producing biobased building blocks (Jia, Zong, Zheng, & Li, 2019).
Biocatalytic Oxidation and Synthesis
The biocatalytic oxidation of bio-based furans into furan carboxylic acids using whole cells, such as Comamonas testosteroni, has shown significant improvements in the synthesis of various furan carboxylic acids, underlining the potential of biological methods in enhancing the production of these compounds with high yields and substrate tolerance (Wen, Zhang, Zong, & Li, 2020).
Biocatalytic Production and Polymer Synthesis
Additionally, enzyme-catalyzed processes have been developed for the production of furan-2,5-dicarboxylic acid (FDCA) from HMF, a key step towards sustainable polymer synthesis. These methods offer environmentally friendly alternatives to traditional chemical processes, with the potential for high yields and selectivity in converting biomass-derived compounds into valuable chemical precursors (Dijkman, Groothuis, & Fraaije, 2014).
Safety and Hazards
The safety information for 5-(Methylsulfanyl)furan-3-carboxylic acid indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazard descriptions, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
Eigenschaften
IUPAC Name |
5-methylsulfanylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c1-10-5-2-4(3-9-5)6(7)8/h2-3H,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTXNWPABCMYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
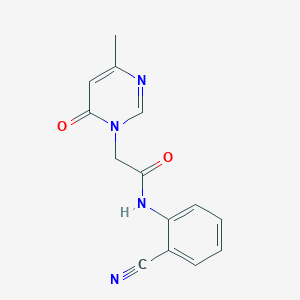
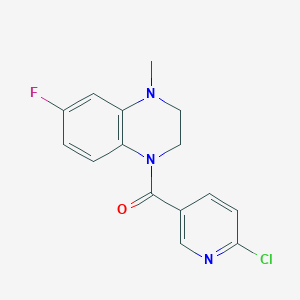
![5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2747061.png)
![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747062.png)
![[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2747063.png)

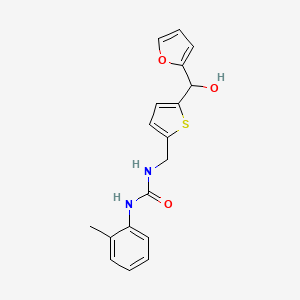
![2-(2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2747066.png)
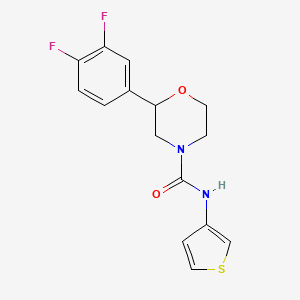
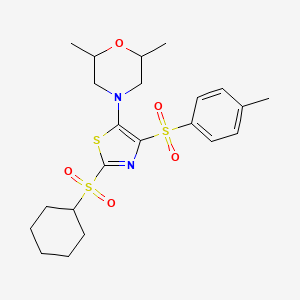
![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/no-structure.png)
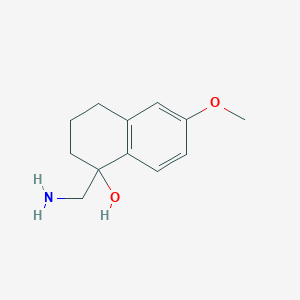

![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2747076.png)
